

Spectroscopic analysis and validation of 3-Phenyl-1,3,5-pentanetricarbonitrile structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Phenyl-1,3,5pentanetricarbonitrile

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Spectroscopic Analysis of 3-Phenyl-1,3,5-pentanetricarbonitrile: A Comparative Guide

A detailed spectroscopic examination of **3-Phenyl-1,3,5-pentanetricarbonitrile** is presented, offering a comparative analysis with related nitrile compounds. This guide provides researchers, scientists, and drug development professionals with key structural validation data and detailed experimental protocols.

This publication aims to provide a comprehensive spectroscopic profile of **3-Phenyl-1,3,5-pentanetricarbonitrile**, a complex nitrile with potential applications in various scientific fields. Due to the limited availability of experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the target compound in public databases, this guide utilizes the available experimental Infrared (IR) spectrum and compares it with the spectroscopic data of a structurally related alternative, 3-phenylpentanenitrile. This comparative approach allows for a foundational understanding of the key spectral features characteristic of this class of molecules.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Phenyl-1,3,5-pentanetricarbonitrile** and the comparative compound, 3-phenylpentanenitrile.



Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm⁻¹)	Functional Group Assignment
3-Phenyl-1,3,5- pentanetricarbonitrile	~2250	C≡N (Nitrile) stretch
~3000-2850	C-H (Aromatic and Aliphatic) stretch	
~1600, ~1495, ~1450	C=C (Aromatic) stretch	_
3-phenylpentanenitrile	~2240	C≡N (Nitrile) stretch
~3050-2850	C-H (Aromatic and Aliphatic) stretch	
~1600, ~1490, ~1450	C=C (Aromatic) stretch	

Note: Data for **3-Phenyl-1,3,5-pentanetricarbonitrile** is based on the experimental spectrum available from the NIST WebBook.[1][2] Data for 3-phenylpentanenitrile is based on the vapor phase IR spectrum available through PubChem.[3]

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	¹³ C Chemical Shifts (δ, ppm)	Assignment
3-Phenyl-1,3,5- pentanetricarbonitrile	Data not available	-
3-phenylpentanenitrile	~118	-C≡N
~138, ~129, ~128, ~127	Aromatic carbons	
~40, ~30, ~25, ~10	Aliphatic carbons	_

Note: Data for 3-phenylpentanenitrile is sourced from SpectraBase, as linked through PubChem.[3]



Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
3-Phenyl-1,3,5- pentanetricarbonitrile	Predicted [M]+: 223.11	Predicted fragments not readily available.
3-phenylpentanenitrile	Experimental [M]+: 159	130, 117, 91, 77

Note: Predicted data for **3-Phenyl-1,3,5-pentanetricarbonitrile** is from PubChem.[4] Experimental data for **3-phenylpentanenitrile** is from a GC-MS spectrum on SpectraBase, accessed via PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
 Reflectance (ATR) can be used. For the KBr method, a small amount of the solid sample is
 ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For
 ATR, the solid is placed directly onto the crystal surface. For a liquid sample, a thin film is
 prepared between two salt plates (e.g., NaCl).
- Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,
 and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies



(typically 4000-400 cm⁻¹) and measures the transmittance or absorbance of the sample at each frequency.

• Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated to specific functional groups within the molecule. For nitriles, a sharp, intense absorption band is expected in the region of 2260-2220 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei.

Methodology:

- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the sample's ¹H NMR spectrum. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing and Analysis: The FID is converted into a frequency-domain spectrum via a Fourier transform. The chemical shifts (δ) of the signals are measured relative to the TMS reference. The integration of the signals in ¹H NMR provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. In ¹³C NMR, the chemical shifts indicate the electronic environment of each carbon atom. For nitriles, the carbon of the cyano group typically appears in the 115-125 ppm region of the ¹³C NMR spectrum.[6]

Mass Spectrometry (MS)



Objective: To determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.

Methodology:

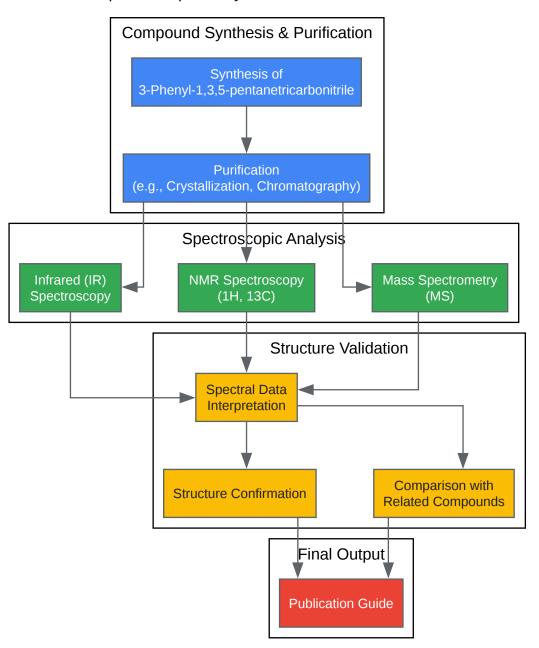
- Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample molecules are ionized in the ion source. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the intact molecular ion.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak provides the molecular weight of the compound.
 High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental formula. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of a chemical structure.



Spectroscopic Analysis and Validation Workflow



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Caption: Workflow for Spectroscopic Analysis.

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